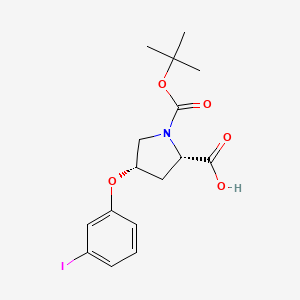
Finasteride-d9
Overview
Description
Finasteride-d9: is a deuterated form of finasteride, a synthetic 4-azasteroid compound. Finasteride is primarily used to treat benign prostatic hyperplasia and male pattern hair loss by inhibiting the enzyme 5-alpha reductase, which converts testosterone to dihydrotestosterone. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of finasteride due to its stable isotope labeling.
Mechanism of Action
Target of Action
Finasteride-d9 is a labeled version of Finasteride . The primary target of this compound is the enzyme 5-alpha reductase . This enzyme is responsible for converting testosterone into a more potent androgen, 5-alpha-dihydrotestosterone (DHT) .
Mode of Action
This compound, like Finasteride, works by inhibiting the action of 5-alpha reductase . By blocking this enzyme, this compound effectively reduces the levels of DHT in the body . This inhibition leads to a decrease in the conversion of testosterone to DHT .
Biochemical Pathways
The inhibition of 5-alpha reductase affects the androgen signaling pathway . By reducing the levels of DHT, the primary androgen involved in androgen-dependent disorders, this compound can alter the effects of this pathway . This alteration can lead to changes in the growth and function of tissues that are sensitive to androgens, such as the prostate gland and hair follicles .
Pharmacokinetics
Finasteride is well absorbed after oral administration and is widely distributed . It undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . The terminal elimination half-life is 4.7 to 7.1 hours, but slow accumulation occurs with multiple doses .
Result of Action
The inhibition of 5-alpha reductase by this compound leads to a decrease in the levels of DHT. This can result in a reduction in the size of the prostate gland and an improvement in symptoms of benign prostatic hyperplasia . It can also slow down hair loss and promote hair regrowth in cases of male pattern hair loss .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For example, individual characteristics related to hand preference and sexual orientation can modulate the effects of Finasteride . Understanding these variations can help in developing more personalized treatment approaches .
Biochemical Analysis
Biochemical Properties
Finasteride-d9 acts by inhibiting the intracellular enzyme Type II 5α-reductase that converts the androgen testosterone into 5α-dihydrotestosterone . This inhibition is selective and results in a significant decrease in prostatic DHT concentrations .
Cellular Effects
The inhibition of 5α-reductase activity by this compound leads to a reduction in prostatic volume, improvement in urine flow, and reduction of symptoms associated with BPH . No significant effects on epithelial proliferation or tissue morphology have been demonstrated .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively inhibiting the Type II 5α-reductase enzyme, leading to a decrease in the conversion of testosterone to 5α-dihydrotestosterone .
Temporal Effects in Laboratory Settings
In a study conducted over 24 weeks, this compound showed a strong inhibition of 5α-reductase activity in human BPH tissue . The study did not find significant changes in epithelial proliferation or tissue morphology over time .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts testosterone to 5α-dihydrotestosterone . By inhibiting the 5α-reductase enzyme, it affects this metabolic pathway and leads to a decrease in 5α-dihydrotestosterone levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Finasteride-d9 involves the incorporation of deuterium atoms into the finasteride molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the finasteride molecule. For example, deuterated lithium aluminum deuteride (LiAlD4) can be used in reduction reactions to incorporate deuterium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process includes:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize the incorporation of deuterium.
Purification: Purifying the final product using techniques such as chromatography to ensure high purity and deuterium content.
Chemical Reactions Analysis
Types of Reactions: Finasteride-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its reduced forms. Deuterated reducing agents such as deuterated sodium borohydride (NaBD4) are often used.
Substitution: Substitution reactions involve replacing functional groups in this compound with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Deuterated sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation Products: Corresponding oxides of this compound.
Reduction Products: Reduced forms of this compound with deuterium incorporation.
Substitution Products: this compound derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Finasteride-d9 is used as a reference standard in analytical chemistry to study the metabolic pathways and pharmacokinetics of finasteride. It helps in understanding the stability and degradation products of finasteride under various conditions.
Biology: In biological research, this compound is used to study the enzyme kinetics of 5-alpha reductase and its inhibition. It helps in elucidating the molecular mechanisms of enzyme inhibition and the role of deuterium in biological systems.
Medicine: this compound is used in clinical studies to investigate the pharmacokinetics and bioavailability of finasteride in humans. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion.
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems. It helps in optimizing the stability and efficacy of finasteride-based medications.
Comparison with Similar Compounds
Dutasteride: Another 5-alpha reductase inhibitor used to treat benign prostatic hyperplasia and male pattern hair loss. Dutasteride inhibits both type I and type II 5-alpha reductase, whereas finasteride primarily inhibits type II.
Epristeride: A non-steroidal 5-alpha reductase inhibitor with similar applications in treating benign prostatic hyperplasia.
Uniqueness of Finasteride-d9: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms in this compound make it a valuable tool in scientific research, offering insights into the behavior of finasteride in biological systems.
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPLOCGEIEOCV-BSRKVXQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


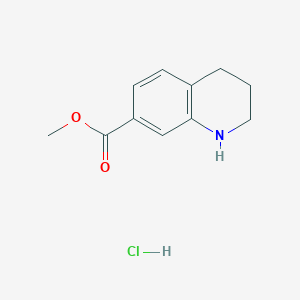
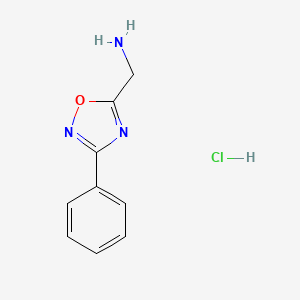
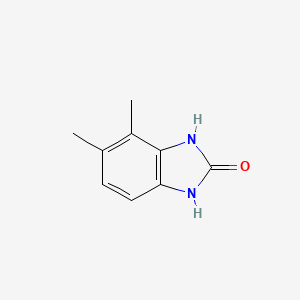
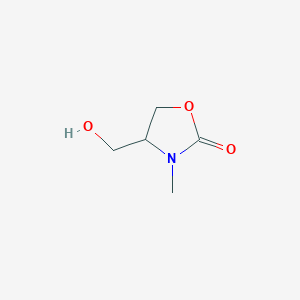
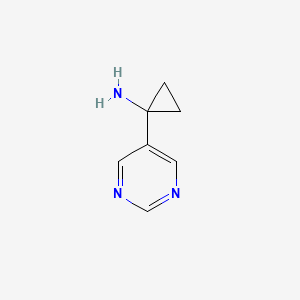
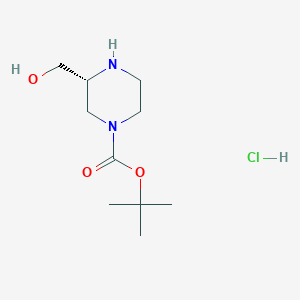
![[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate](/img/structure/B3091197.png)
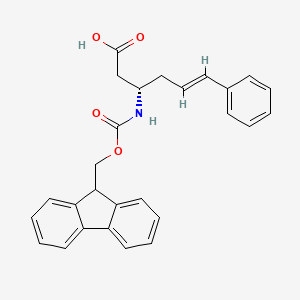
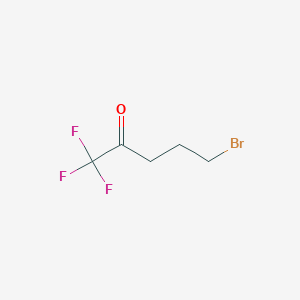
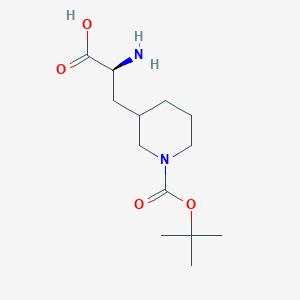
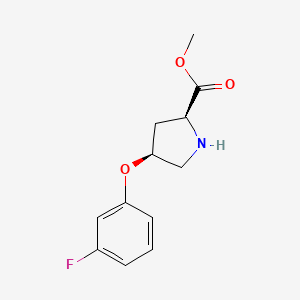
(propan-2-yl)amine](/img/structure/B3091221.png)
